2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine

CAS No.: 112881-51-3

Cat. No.: VC2220773

Molecular Formula: C20H14N4

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112881-51-3 |

|---|---|

| Molecular Formula | C20H14N4 |

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine |

| Standard InChI | InChI=1S/C20H14N4/c1-3-9-22-17(5-1)19-13-16(15-7-11-21-12-8-15)14-20(24-19)18-6-2-4-10-23-18/h1-14H |

| Standard InChI Key | DPPKPCLKZOLTMB-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=NC=C4 |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=NC=C4 |

Introduction

Chemical Properties and Structural Characteristics

Basic Properties

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine is an organic compound with distinctive physicochemical properties that contribute to its significance in chemical research. The compound is identified by the CAS number 112881-51-3 and possesses a molecular formula of C20H14N4 . Its structural complexity and nitrogen-rich composition provide it with unique coordination abilities.

The physical and chemical properties of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C20H14N4 |

| Molecular Weight | 310.35-310.4 g/mol |

| Melting Point | 227.2-228.1°C |

| Boiling Point | 482.5±40.0 °C (Predicted) |

| Density | 1.202±0.06 g/cm³ (Predicted) |

| Physical Form | Powder to crystal |

| Color | White to Light yellow to Light orange |

| pKa | 4.20±0.29 (Predicted) |

| λmax | 324 nm |

The compound's physicochemical properties, as detailed in the table above, highlight its stability and potential applications in various chemical processes . These properties make it particularly valuable in coordination chemistry and materials science.

Structural Features

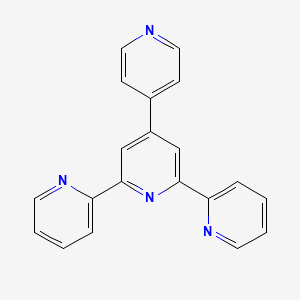

The molecular structure of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine consists of three interconnected pyridine rings, with one of the rings substituted at the 4-position with another pyridine ring. This unique structural arrangement creates a tridentate ligand with multiple nitrogen atoms that serve as coordination sites for metal ions.

The compound's structure features:

-

A central pyridine ring connected to two pyridine rings at positions 2 and 6

-

A fourth pyridine ring attached at the 4-position of the central pyridine

-

Multiple nitrogen atoms strategically positioned for coordination with metal ions

-

A planar configuration that enables intercalation with DNA and other biomolecules

This complex structure provides the compound with its characteristic ability to form stable coordination complexes with various metal ions, making it valuable in numerous applications ranging from catalysis to biological research.

Synthesis Methods and Production

Synthetic Routes

The synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine typically involves a multi-step process, beginning with the preparation of 2,2':6',2''-terpyridine, followed by functionalization to introduce the 4-pyridyl group at a specific position. The synthetic pathway often employs palladium-catalyzed cross-coupling reactions, which have proven effective for forming the necessary carbon-carbon bonds.

Coordination Chemistry and Applications

Metal Complexation Characteristics

The most distinctive feature of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine is its exceptional ability to form stable complexes with various metal ions. The nitrogen atoms in the pyridine rings function as electron donors, creating coordination bonds with metal centers. This coordination behavior is primarily responsible for the compound's widespread applications in chemistry and materials science.

The compound forms stable complexes with numerous metal ions, including:

-

Transition metals: Zinc, Cadmium, Copper, Iron, Ruthenium

-

Heavy metals: Lead, Mercury

-

Lanthanides: Europium, Terbium, Gadolinium

These metal complexes exhibit various properties depending on the coordinated metal, including:

-

Luminescence and photophysical activities

-

Redox behaviors useful in catalysis

-

Magnetic properties relevant to materials science

-

Structural features applicable to supramolecular chemistry

Applications in Materials Science

In materials science, 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine and its metal complexes have found numerous applications:

-

Development of metal-organic frameworks (MOFs) with specific structural and functional properties

-

Creation of luminescent materials for sensing and display technologies

-

Design of catalysts for various chemical transformations

-

Synthesis of materials with unique electronic or magnetic properties

These applications leverage the compound's ability to form defined geometrical arrangements around metal centers, resulting in materials with predictable structures and tailored properties. The compound's versatility in coordination chemistry makes it a valuable building block for rational material design.

Biological Activity and Mechanisms

DNA Interaction Studies

Research has revealed that 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine possesses interesting biological activities, particularly its ability to intercalate with DNA . The planar structure of the compound allows it to insert between DNA base pairs, potentially affecting replication and transcription processes. This DNA-binding capability has generated interest in the compound's potential applications in medicinal chemistry and biochemistry.

The interaction with DNA is believed to occur through several mechanisms:

-

Intercalation between DNA base pairs due to the compound's planar structure

-

Groove binding facilitated by the compound's nitrogen-rich composition

-

Possible hydrogen bonding interactions with DNA bases

-

Electrostatic interactions with the DNA phosphate backbone

These interactions can influence cellular processes and gene expression, suggesting potential applications in anticancer drug development and other therapeutic areas.

Research Findings and Comparative Analysis

Recent Research Developments

Recent scientific investigations have expanded our understanding of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine and its applications. Key research findings include:

-

Development of self-complementary hydrogen-bonded polymers featuring nanopores through crystal lattices

-

Formation of bridged coordination polymers using metal ions like iron

-

Characterization of protonation effects on the compound's spectroscopic properties

-

Investigation of the compound's role in forming expanded ligands for additional metal centers

These research directions have yielded valuable insights into the compound's versatility and potential applications in advanced materials and chemical systems . The compound's ability to participate in both coordination chemistry and hydrogen bonding makes it particularly useful in designing supramolecular structures.

Comparison with Similar Compounds

To better understand the unique properties of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine, it is instructive to compare it with structurally related compounds:

| Compound | Structural Differences | Coordination Properties | Notable Applications |

|---|---|---|---|

| 2,2':6',2''-Terpyridine | Lacks the 4-pyridyl substitution | Tridentate coordination but fewer binding sites | Widely used in coordination chemistry and photophysics |

| 4,4'-Bipyridine | Contains only two pyridine rings | Bidentate coordination, linear arrangement | Common building block in MOFs and coordination polymers |

| 2,6-Bis(2-pyridyl)-4-phenylpyridine | Contains a phenyl group instead of pyridyl at 4-position | Similar tridentate coordination, different electronic properties | Used in photoluminescent materials and catalysis |

This comparison highlights that 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine offers advantages over similar compounds through its extended coordination capabilities and distinctive structural features . The presence of the additional pyridyl group provides extra coordination sites, enhancing its versatility in forming complex supramolecular structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume